molecular formula C23H23N3O7S2 B4579172 N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide

N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide

Cat. No. B4579172
M. Wt: 517.6 g/mol
InChI Key: YCHZRPFPMFIRSO-UHFFFAOYSA-N
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Description

The study of complex organic compounds, including those with sulfonyl and nitro groups attached to a glycinamide backbone, is significant due to their potential applications in various fields such as medicinal chemistry and material science. Although the specific compound "N2-(2,4-dimethoxyphenyl)-N1-[2-(methylthio)phenyl]-N2-[(2-nitrophenyl)sulfonyl]glycinamide" was not directly identified in available literature, related research provides valuable insights into the synthesis, structural analysis, and properties of similar compounds.

Synthesis Analysis

Synthetic methods for complex organic molecules often involve multi-step reactions, including cyclopropanation, heteroannulation, and sulfonylation. For instance, the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation represents a method that could be analogous to synthesizing compounds with similar structural complexity (Bagley et al., 2005).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like FTIR, NMR, and single crystal X-ray diffraction are crucial for elucidating the molecular structure of complex organic compounds. Studies on similar molecules, such as sulfonamide derivatives, have shown how these techniques can be applied to determine structural parameters and intermolecular interactions (Sarojini et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide and nitro groups are diverse and can include processes such as decarboxylation sensitised by aromatic nitro-compounds (Davidson et al., 1971) and sulfenylation of α-phosphoryl sulfoxides (Mikołajczyk et al., 1997). These reactions are critical for modifying the chemical properties of the core structure for specific applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, are key to understanding the practical applications of a compound. Techniques like thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study these properties. For similar compounds, these analyses have provided insights into stability and decomposition patterns, which are crucial for storage and application (Sarojini et al., 2013).

Scientific Research Applications

Photoinduced Decarboxylation Sensitized by Aromatic Nitro-compounds

Research indicates that aromatic nitro-compounds can photosensitize the decarboxylation process, involving charge-transfer complexes as intermediates. This process highlights the potential of such compounds in photochemical reactions and their applications in developing new photoreactive materials or in the study of photodegradation processes (Davidson, Korkut, & Steiner, 1971).

Water-Soluble Protein Reagents

Sulfonamide derivatives, like those related to N2-(2,4-dimethoxyphenyl)-N1-[2-(methylthio)phenyl]-N2-[(2-nitrophenyl)sulfonyl]glycinamide, have been synthesized for specific applications in biochemistry, including the modification of proteins. These water-soluble reagents are designed to modify amino acids such as tryptophan and cysteine, demonstrating the compound's utility in biochemical research and potential therapeutic applications (Horton & Tucker, 1970).

Spiro-Meisenheimer Adduct Formation and Rearrangement

The study of spiro-adducts, including the formation and rearrangement of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide, reveals insights into the chemical behavior of nitrophenyl sulfonamide derivatives under specific conditions. These findings contribute to a deeper understanding of reaction mechanisms and the design of novel compounds with potential applications in medicinal chemistry and material science (Macháček, Hassanien, & Štěrba, 1986).

Synthesis and Computational Study of Sulfonamide Molecules

A detailed synthesis and computational study of a newly synthesized sulfonamide molecule showcases the compound's structural and electronic properties. This research not only provides insights into the compound's potential applications in drug design but also in the development of materials with specific electronic properties (Murthy et al., 2018).

Anti-Inflammatory and Antimicrobial Evaluation

Novel sulfonamide derivatives have shown promising anti-inflammatory and antimicrobial activities in preclinical studies. These findings indicate the potential of such compounds in the development of new therapeutic agents for treating inflammation and infections (Keche et al., 2012).

properties

IUPAC Name

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S2/c1-32-16-12-13-18(20(14-16)33-2)25(15-23(27)24-17-8-4-6-10-21(17)34-3)35(30,31)22-11-7-5-9-19(22)26(28)29/h4-14H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHZRPFPMFIRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2SC)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,4-dimethoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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